molecular formula C9H14 B14159755 Syn-Tricyclo[6.1.0.02,4]nonane CAS No. 81969-71-3

Syn-Tricyclo[6.1.0.02,4]nonane

Cat. No.: B14159755
CAS No.: 81969-71-3
M. Wt: 122.21 g/mol
InChI Key: UUVWYZVMXOZWNF-UHFFFAOYSA-N
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Description

Context within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, the synthesis and study of complex molecules remain a central theme. mdpi.com Polycyclic systems, in particular, offer a platform to explore fundamental concepts of structure and reactivity. rsc.org The continuous development in this field is a synergy of advanced organic synthesis, spectroscopy, and theoretical chemistry. mdpi.com Researchers are constantly seeking to create novel polycyclic architectures to investigate their unique properties and potential applications. researchgate.net

Significance of Strained Polycyclic Systems in Chemical Theory and Synthesis

Strained polycyclic systems, such as those containing small rings, are of particular interest to the chemical community. researchgate.netrsc.org The presence of strained rings introduces unusual bonding and geometric parameters, making them challenging yet rewarding synthetic targets. researchgate.net The study of these molecules provides valuable insights into the limits of chemical stability and the energetic consequences of bond angle distortion. Furthermore, the inherent strain in these systems can be harnessed as a driving force for unique chemical transformations, leading to the development of novel synthetic methodologies. nih.gov

Historical Development of Tricyclic Hydrocarbon Research

The investigation of tricyclic hydrocarbons has a rich history, evolving from the study of naturally occurring terpenes and steroids to the targeted synthesis of highly symmetric and strained cage compounds. rsc.orgacs.org Early research focused on the isolation and structural elucidation of these complex molecules. As synthetic methods became more sophisticated, chemists began to construct intricate tricyclic frameworks, pushing the boundaries of what was thought to be structurally possible. acs.org Geochemical studies have also contributed significantly to our understanding of tricyclic terpanes, which are used as biomarkers to determine the origin and thermal history of petroleum and source rocks. cas.cnmdpi.comcup.edu.cnresearchgate.net

Physical and Chemical Properties of syn-Tricyclo[6.1.0.0²,⁴]nonane

The compound syn-Tricyclo[6.1.0.0²,⁴]nonane possesses a unique three-dimensional structure that dictates its physical and chemical characteristics.

PropertyValue
Molecular Formula C₉H₁₄
Molecular Weight 122.21 g/mol
CAS Number 81969-72-4
IUPAC Name tricyclo[6.1.0.0²,⁴]nonane
Canonical SMILES C1CC2CC2C3CC3C1
InChI Key UUVWYZVMXOZWNF-UHFFFAOYSA-N
Exact Mass 122.109550447 g/mol
Monoisotopic Mass 122.109550447 g/mol

The data in this table was sourced from reference smolecule.com.

Synthesis and Spectroscopic Analysis

The synthesis of syn-Tricyclo[6.1.0.0²,⁴]nonane and its derivatives can be achieved through various ring-closure reactions. smolecule.com For instance, precursors like cyclohexenes or vinylcyclopropanes can be utilized to form the tricyclic structure. smolecule.com Thermal rearrangements of specific precursors can also yield this compound. smolecule.com

Spectroscopic techniques are essential for the characterization of syn-Tricyclo[6.1.0.0²,⁴]nonane. The NIST WebBook provides gas-phase ion energetics data for a stereoisomer, Tricyclo[6.1.0.0]nonane-(1α,2α,4α,8α)-, including its ionization energy. nist.govnist.govnist.gov Photoelectron spectroscopy has been used to study the electronic and molecular structure of related bicyclopropyls, providing insights into orbital interactions. researchgate.net ¹H NMR spectroscopy would be crucial to determine the stereochemistry of the molecule, with the chemical shifts of the protons providing information about their spatial arrangement. acs.org

Structural and Reactivity Insights

The structure of syn-Tricyclo[6.1.0.0²,⁴]nonane is characterized by the fusion of a cyclohexane (B81311) ring with two cyclopropane (B1198618) rings in a syn configuration. This arrangement results in significant ring strain, which influences its reactivity. researchgate.net X-ray structure analysis of related strained polycyclic systems has been used to determine the conformations and stereochemistry at the ring junctions. researchgate.net

The chemical reactivity of syn-Tricyclo[6.1.0.0²,⁴]nonane is largely driven by the relief of its inherent strain. Thermal rearrangements can lead to the formation of different structural isomers. smolecule.com Due to the presence of saturated rings, its reactivity towards electrophilic addition would be limited unless functional groups are introduced. smolecule.com However, the strained cyclopropane rings can be susceptible to ring-opening reactions under certain conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81969-71-3

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

tricyclo[6.1.0.02,4]nonane

InChI

InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2

InChI Key

UUVWYZVMXOZWNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C3CC3C1

Origin of Product

United States

Structural and Stereochemical Analysis of Syn Tricyclo 6.1.0.02,4 Nonane

Conformational Analysis of the Tricyclic Framework

The tricyclic framework of syn-Tricyclo[6.1.0.02,4]nonane, with its fused cyclopropane (B1198618) and cyclooctane (B165968) rings, presents a complex conformational landscape. The inherent flexibility of the eight-membered ring, capable of adopting various boat-chair and crown conformations, is significantly constrained by the presence of the two fused cyclopropane rings. This fusion imparts considerable rigidity to the molecule.

Interactive Table: Conformational Analysis Data

Computational MethodKey FindingsReference
Density Functional Theory (DFT)Provides insights into the most stable conformers by calculating potential energy surfaces. nih.gov nih.gov
Molecular Dynamics (MD)Reveals the dynamic flexibility and rigidity of different parts of the tricyclic framework. nih.gov nih.gov

Investigations into Stereoisomerism and Diastereoselectivity

The synthesis of tricyclo[6.1.0.02,4]nonane and its derivatives often leads to the formation of multiple stereoisomers. The relative orientation of the two cyclopropane rings gives rise to syn and anti diastereomers. The "syn" isomer, the focus of this article, has both cyclopropane rings on the same face of the central eight-membered ring.

Investigations into the diastereoselectivity of reactions forming this tricyclic system are critical for controlling the stereochemical outcome. The choice of reagents and reaction conditions can significantly influence the ratio of syn to anti products. For instance, in cyclopropanation reactions, the directing effect of existing functional groups on the cyclooctene (B146475) precursor can favor the formation of the syn isomer. unl.pt

Absolute and Relative Stereochemical Assignment Methodologies

Determining the absolute and relative stereochemistry of complex molecules like this compound relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for determining relative stereochemistry. NOE correlations provide information about the spatial proximity of atoms, allowing for the differentiation between syn and anti isomers. researchgate.net The measurement of coupling constants can also provide insights into dihedral angles and, consequently, the relative configuration of stereocenters. researchgate.net

X-ray Crystallography : When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a molecule. nih.gov

Chiral Derivatizing Agents : In cases where crystallographic analysis is not feasible, the use of chiral derivatizing agents can aid in determining the absolute configuration via NMR. acs.org By reacting the molecule with a chiral agent, diastereomeric derivatives are formed that can often be distinguished by their NMR spectra.

Computational Methods : Quantum mechanical calculations of NMR chemical shifts and optical rotation can be compared with experimental data to assign the most likely stereoisomer. frontiersin.org Methods like DP4+ analysis have become powerful tools for the stereochemical assignment of complex natural products and can be applied to polycyclic systems. rsc.org

Ring Strain Energy and Molecular Geometry Considerations in Strained Polycycles

The fusion of two cyclopropane rings onto a cyclooctane ring in this compound results in a significant amount of ring strain. This strain arises from several factors:

Angle Strain : The C-C-C bond angles within the cyclopropane rings are forced to be 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. wikipedia.org

Transannular Strain : In the eight-membered ring, non-bonded interactions between atoms across the ring can also increase the strain energy.

The total strain energy of a polycyclic molecule can be estimated computationally or through experimental thermochemical measurements. srce.hrresearchgate.net This high strain energy makes these molecules thermodynamically less stable than their acyclic counterparts and can be a driving force for chemical reactions that relieve this strain. wikipedia.org The unique molecular geometry imposed by the strain influences the molecule's reactivity and physical properties.

Interactive Table: Factors Contributing to Ring Strain

Type of StrainDescription
Angle StrainDeviation of bond angles from their ideal values, particularly in the three-membered rings. wikipedia.org
Torsional StrainEclipsing interactions between adjacent atoms. wikipedia.org
Transannular StrainNon-bonded interactions across the larger ring.

Advanced Spectroscopic Methodologies for Structural Elucidation (General Principles)

The unambiguous determination of the structure of complex polycyclic molecules like this compound requires the application of a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental for establishing the connectivity of atoms and the relative stereochemistry. researchgate.nettandfonline.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular formula. chemrxiv.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule. acs.org

Computational Spectroscopy : The prediction of spectroscopic data (NMR, IR, etc.) using computational methods is becoming increasingly important. frontiersin.orgtandfonline.com By comparing the calculated spectra for different possible isomers with the experimental data, the correct structure can often be identified with a high degree of confidence. acs.org

Circular Dichroism (CD) Spectroscopy : For chiral molecules, electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) can be used to determine the absolute configuration by comparing experimental spectra with quantum chemical predictions. nih.gov

Reaction Mechanisms and Reactivity of Syn Tricyclo 6.1.0.02,4 Nonane Systems

Reactions Involving Strained Cyclopropane (B1198618) and Cycloheptane Rings

The significant ring strain within the tricyclo[6.1.0.02,4]nonane framework is a primary driver of its reactivity. This strain energy, particularly within the three-membered cyclopropane rings, makes the molecule susceptible to reactions that can alleviate this structural tension.

Electrophilic Addition Mechanisms Due to Ring Strain

The high degree of p-character in the C-C bonds of the cyclopropane rings of syn-tricyclo[6.1.0.02,4]nonane and its derivatives allows them to act as nucleophiles, making them susceptible to electrophilic attack. This reactivity is a direct consequence of the significant ring strain inherent in the three-membered ring. Reactions with electrophiles typically proceed via cleavage of one of the cyclopropane C-C bonds, leading to the formation of a more stable, less strained system.

For instance, derivatives of similar tricyclic systems can undergo electrophilic addition reactions. smolecule.com The mechanism involves the electrophile attacking one of the cyclopropane bonds, leading to a carbocation intermediate which is then captured by a nucleophile. The regioselectivity and stereoselectivity of these additions are often influenced by the substitution pattern on the tricyclic core and the nature of the electrophile.

Radical Reaction Pathways in Polycyclic Hydrocarbons

The strained bonds in polycyclic hydrocarbons like this compound can also be susceptible to homolytic cleavage under certain conditions, initiating radical reaction pathways. While specific studies on the radical reactions of the parent this compound are not extensively detailed in the provided results, general principles of radical chemistry in strained systems can be applied. The presence of weak C-C bonds, a consequence of high ring strain, can facilitate radical formation. Once formed, these radical intermediates can undergo a variety of subsequent reactions, including rearrangements, additions to unsaturated systems, and hydrogen atom abstractions.

Pericyclic Reactions and Sigmatropic Rearrangements in Tricyclic Systems

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a prominent feature of the chemistry of many polycyclic systems. msu.edu These reactions are governed by the principles of orbital symmetry and can be initiated either thermally or photochemically. msu.eduhhrc.ac.in

Thermal and Photochemical Cycloaddition Reactions

Derivatives of tricyclic systems can participate in cycloaddition reactions, where a new ring is formed by the interaction of pi systems. hhrc.ac.in These reactions can be induced by heat or light, and the stereochemical outcome is often dictated by the Woodward-Hoffmann rules. youtube.com For example, intramolecular [3+2] cycloadditions have been observed in related systems, leading to the formation of complex polycyclic frameworks. beilstein-journals.org The photochemical cycloaddition of a diene to a double bond is a well-established method for constructing cyclobutane (B1203170) rings within a larger molecular structure. hhrc.ac.in

Reaction TypeConditionsKey Feature
Thermal CycloadditionHeatProceeds through a concerted mechanism, often with high stereospecificity. msu.edu
Photochemical CycloadditionUV LightInvolves excitation to an electronic state, leading to different stereochemical outcomes than thermal reactions. hhrc.ac.in

Valence Isomerization Processes and Their Mechanistic Details

Valence isomerization, a type of pericyclic reaction, involves the reorganization of sigma and pi bonds within a molecule, leading to a structural isomer. These processes are particularly common in strained, unsaturated polycyclic systems. For example, the thermal isomerization of related tricyclic compounds can lead to different bicyclic or monocyclic isomers. researchgate.net These rearrangements often proceed through concerted mechanisms, such as Cope or Claisen rearrangements, which are types of libretexts.orglibretexts.org-sigmatropic shifts. libretexts.org182.160.97

A sigmatropic rearrangement involves the migration of a sigma bond across a pi system. msu.edulibretexts.org The classification, such as libretexts.orglibretexts.org, indicates the number of atoms over which the sigma bond migrates on each fragment. 182.160.97 These rearrangements are powerful tools in organic synthesis for constructing complex molecular architectures.

Transition Metal-Catalyzed Transformations of Polycyclic Scaffolds

Transition metal catalysts offer a versatile and powerful means to effect transformations of complex molecules like this compound that are often difficult to achieve through other methods. rsc.orgrsc.org These catalysts can activate otherwise inert C-H and C-C bonds, and can promote a wide range of reactions including cycloadditions, rearrangements, and cross-coupling reactions. acs.orgacs.org

For instance, transition metals can catalyze the [2+1] cycloaddition of a carbene to a double bond to form a cyclopropane ring, a reaction known as cyclopropanation. acs.org In the context of tricyclic systems, transition metal catalysts can be employed to mediate ring-opening, ring-closing, and ring-expansion reactions, providing access to a diverse array of molecular skeletons. The choice of metal, ligand, and reaction conditions can be tuned to control the chemo-, regio-, and stereoselectivity of these transformations.

Ring-Opening Metathesis Polymerization (ROMP) of Cyclopropene (B1174273) Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. 20.210.105 While this compound itself is a saturated hydrocarbon, its derivatives containing a cyclopropene moiety are potential monomers for ROMP. Cyclopropenes are highly strained (possessing ~54 kcal/mol of strain energy), making them exceptionally reactive monomers for this type of polymerization. acs.org

The mechanism of ROMP, catalyzed by transition metal alkylidene complexes (e.g., Grubbs or Schrock catalysts), involves the reaction of the metal carbene with the cyclic olefin to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal carbene species, which continues the propagation of the polymer chain. 20.210.105

The polymerization of cyclopropene derivatives can be controlled to produce polymers with specific tacticities and microstructures. acs.orgfigshare.com For instance, the choice of catalyst and the substituents on the cyclopropene ring can influence the stereochemistry (cis vs. trans) of the double bonds formed in the resulting polymer backbone. figshare.com In the context of a this compound derivative containing a cyclopropene unit, ROMP would be expected to proceed readily due to the high ring strain. The resulting polymer would feature a backbone containing repeating units derived from the opened cyclopropene ring, with the tricyclic cage structure as a pendant group.

Table 1: Comparison of Ring Strain in Cyclic Olefins for ROMP

MonomerRing Strain (kcal/mol)Polymerizability via ROMP
CyclohexeneLowPoor driving force for polymerization. 20.210.105
CyclopenteneModeratePolymerizable, but may have side reactions. acs.org
NorborneneHighExcellent monomer for ROMP. 20.210.105
CyclobuteneHighReadily undergoes ROMP. beilstein-journals.org
Cyclopropene Very High Excellent driving force for polymerization. acs.org

This table illustrates the relative ring strain that provides the thermodynamic driving force for ROMP. The high strain of cyclopropenes makes their derivatives potent monomers.

Carbene Dimerization Reactions Catalyzed by Transition Metals

The direct dimerization of carbenes generated from this compound is not a typical or expected reaction pathway. The generation of a carbene from a saturated hydrocarbon framework would require harsh conditions and would likely lead to a complex mixture of rearrangement products rather than a clean dimerization.

However, the inverse reaction—the formation of cyclopropane rings from carbenes—is a fundamental process in organic synthesis. acs.org Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are adept at catalyzing the reaction of diazo compounds (carbene precursors) with alkenes to form cyclopropanes. acs.orgrsc.org The this compound skeleton itself can be synthesized through intramolecular cyclopropanation reactions. smolecule.commolaid.com

The reactivity of highly strained rings like those in this compound often involves transition metal-catalyzed C-C bond activation. wikipedia.org Instead of forming carbenes, these strained systems are prone to oxidative addition to a low-valent transition metal center. wikipedia.orgacs.org For instance, the central and lateral bonds of bicyclo[1.1.0]butane, a substructure within the tricyclononane, readily react with transition metals like Ni(0) or Rh(I). wikipedia.orgresearchgate.net This leads to the formation of a metallacyclobutane intermediate, which can then be trapped by various reagents or undergo further rearrangements, but not typically dimerization of the original hydrocarbon. wikipedia.org

Table 2: Plausible Transition Metal-Catalyzed Reactions of Strained Carbocycles

Strained Ring SystemMetal Catalyst ExampleReaction TypeIntermediate
Bicyclo[1.1.0]butaneNi(0), Pd(0), Rh(I)C-C Bond Activation / Ring-OpeningMetallacyclobutane
MethylenecyclopropaneNi(0), Pd(0)[3+2] CycloadditionMetallacycle
VinylcyclopropaneRh(I)[5+2] CycloadditionMetallacyclopentene

This table shows common transition metal-catalyzed transformations of strained rings, which proceed via ring-opening and formation of metallacycle intermediates rather than carbene dimerization.

Neighboring Group Participation and Nucleophilic Substitution in Related Analogs

Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular interaction of a functional group with a reaction center. wikipedia.org This participation often leads to a significant rate enhancement (rate acceleration) and can dictate the stereochemical outcome of a nucleophilic substitution reaction. wikipedia.orgias.ac.in

In analogs of this compound, the cyclopropyl (B3062369) group is a powerful participating neighbor. For example, in the solvolysis of a cyclopropylmethyl halide, the σ-bonds of the cyclopropane ring can act as an internal nucleophile to displace the leaving group. dalalinstitute.comdalalinstitute.com This assistance leads to the formation of a stabilized, non-classical carbocation intermediate. slideshare.netvedantu.com The positive charge is delocalized over several carbon atoms, resulting in a mixture of products, including cyclopropylmethyl, cyclobutyl, and homoallyl derivatives. wikipedia.orgdalalinstitute.com

This phenomenon is well-documented in the solvolysis of cyclopropylmethyl chloride in aqueous ethanol, which yields a mixture of alcohols at a rate much faster than that of a simple primary alkyl halide. dalalinstitute.comvedantu.com The distribution of products is characteristic of the common carbocationic intermediate formed through NGP. dalalinstitute.com An analogous derivative of this compound bearing a leaving group on a carbon adjacent to one of the cyclopropane rings would be expected to exhibit similar reactivity, with the rigid tricyclic framework influencing the distribution of rearranged products.

Table 3: Product Distribution from Solvolysis of Cyclopropylmethyl Systems via NGP

Starting MaterialReactionProductPercentage (%)
Cyclopropylmethyl chlorideSolvolysis in aq. ethanolCyclopropylmethyl alcohol48
Cyclobutanol47
Homoallyl alcohol5
CyclobutylamineDeamination with NaNO2 / H2OCyclopropylmethyl alcohol48
Cyclobutanol47
Homoallyl alcohol5

Data sourced from classic studies on neighboring group participation by cyclopropylmethyl systems. wikipedia.orgdalalinstitute.comvedantu.com The consistent product ratio from different precursors supports the formation of a common non-classical carbocation intermediate.

Theoretical and Computational Investigations of Syn Tricyclo 6.1.0.02,4 Nonane

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intricate electronic nature of complex molecules like syn-Tricyclo[6.1.0.02,4]nonane. These calculations address the distribution of electrons within the molecule and the nature of the chemical bonds that form its polycyclic framework.

Molecular Orbital (MO) theory is an indispensable tool for organic chemists, particularly for analyzing strained ring systems. ruc.dkweebly.com In molecules containing small rings, such as the two cyclopropane (B1198618) rings present in this compound, the bonding cannot be adequately described by simple sp3 hybridization. Instead, the concept of bent bonds, or Walsh orbitals, is used to represent the electronic structure of the three-membered rings. ruc.dk

To obtain a more quantitative picture of the electronic structure, all-valence-electron calculations are employed. These methods, which fall under the umbrella of semi-empirical quantum mechanics, consider all valence electrons in the calculation, providing a more complete description than simpler models. ruc.dk Common semi-empirical methods include MINDO/3, MNDO, and PM3. ruc.dkscribd.com

These computational techniques are used to calculate various molecular properties for complex polycyclic frameworks:

Energies of Molecules: Determining the heat of formation and relative stabilities of different isomers.

Geometries of Molecules: Optimizing the molecular structure to find the most stable three-dimensional arrangement of atoms.

Molecular Orbital Energies: Quantifying the energy levels of the HOMOs and LUMOs. scribd.com

Atomic Charges and Electrostatic Potentials: Mapping the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scribd.com

For this compound, these calculations can elucidate the degree of electronic communication between the fused rings and predict the most likely sites for chemical attack.

Molecular Orbital Theory Applications to Strained Ring Systems

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for exploring the potential chemical reactions of a molecule. By modeling reaction pathways, chemists can understand how a reaction proceeds, identify intermediate structures and transition states, and calculate the energy barriers that control the reaction rate.

Density Functional Theory (DFT) has become a primary method for studying the structure and reactivity of organic molecules. nih.govresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach is both computationally efficient and accurate for many systems. researchgate.net

Conceptual DFT introduces a range of "reactivity indices" that help to semiquantitatively predict a molecule's behavior in a chemical reaction. researchgate.netmdpi.com These indices are calculated from the changes in energy as electrons are added or removed.

DFT Reactivity IndexDescriptionApplication to this compound
Electronic Chemical Potential (μ) Measures the tendency of electron density to escape from the system. researchgate.netmdpi.comIndicates the molecule's general propensity to act as an electron donor or acceptor.
Electrophilicity (ω) A global index that quantifies the ability of a molecule to accept electrons. mdpi.comA higher ω value would suggest susceptibility to attack by nucleophiles.
Nucleophilicity (N) A global index that quantifies the ability of a molecule to donate electrons. mdpi.comA higher N value would suggest reactivity towards electrophiles.
Parr Functions (Pk+, Pk−) Local indices that identify the most electrophilic (Pk+) and nucleophilic (Pk−) atoms within the molecule. mdpi.comWould likely identify the strained C-C bonds of the cyclopropane rings as the most reactive sites.

For this compound, DFT studies would be crucial for predicting how the molecule might undergo rearrangements or react with electrophiles and nucleophiles, with the reactivity likely centered on the highly strained cyclopropane rings.

To fully understand a reaction mechanism, it is essential to identify the transition states and calculate their associated activation energies (Ea). Ab initio and semi-empirical methods are both used for this purpose. scribd.comnih.gov

Ab Initio Methods: These "first-principles" calculations solve the Schrödinger equation without using experimental parameters, aside from fundamental physical constants. wikipedia.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide high accuracy but are computationally demanding. wikipedia.orgcore.ac.uk

Semi-Empirical Methods: These methods use a simplified quantum mechanical formulation and incorporate parameters derived from experimental data to speed up calculations. scribd.com While less accurate than ab initio methods, they are very useful for large molecules and for initial explorations of reaction pathways. scribd.comresearchgate.net

By mapping the potential energy surface of a reaction, these calculations can determine the energy barrier that must be overcome for a reaction to occur. For example, studies on the thermal isomerisation of related tricyclic systems, such as the rearrangement of a Tricyclo[3.3.1.02,8]nonane derivative, have determined specific activation energies, providing a quantitative measure of the reaction's feasibility. researchgate.net

ReactionMethodCalculated Activation Energy (Ea)Reference
Thermal Isomerisation of Tricyclo[3.3.1.02,8]non-3-eneExperimental/Calculated32.6 kcal/mol researchgate.net

This table presents data for a related compound to illustrate the type of information gained from activation energy calculations.

For this compound, such calculations could predict the activation energies for potential thermal rearrangements, such as the ring-opening of the cyclopropane moieties.

Density Functional Theory (DFT) Studies of Reactivity

Conformational Dynamics and Strain Energy Calculations

The seven-membered ring in this compound provides a degree of conformational flexibility. Computational methods can be used to explore the different possible conformations (e.g., chair, boat) of the large ring and determine their relative energies. This analysis is crucial for understanding the molecule's three-dimensional shape and how that shape influences its properties and reactivity.

A key quantitative feature of this molecule is its high strain energy. The total strain energy is a combination of angle strain (from distorted bond angles in the rings), torsional strain (from eclipsing interactions), and transannular strain (steric hindrance across rings). This energy can be calculated as the difference between the molecule's computed heat of formation and that of a hypothetical, strain-free reference compound. Composite correlated molecular orbital theories are particularly effective for calculating Ring Strain Energy (RSE). nih.gov The significant strain, primarily from the two fused cyclopropane rings, makes this compound an energy-rich molecule with a strong thermodynamic driving force for reactions that relieve this strain.

Ring SystemRing Strain Energy (kcal/mol)
Cyclopropane27.5
Cyclobutane (B1203170)26.3
Cyclopentane6.2
Cyclohexane (B81311)0.1
Cycloheptane6.3

This table shows representative strain energies for common ring systems to provide context for the strain inherent in the structure of this compound. Data is illustrative.

Analysis of Orbital Interactions and Hyperconjugative Effects

The unique strained ring structure of syn-Tricyclo[6.1.0.0²,⁴]nonane, featuring fused cyclopropane and cyclooctane (B165968) rings, suggests that complex orbital interactions and significant hyperconjugative effects would be present. These interactions are crucial in determining the molecule's stability, reactivity, and spectroscopic properties.

In similar strained polycyclic hydrocarbons, chemists would typically investigate several key types of interactions:

Through-bond interactions: These occur when orbitals on non-adjacent atoms interact via the network of intervening sigma (σ) bonds. In syn-Tricyclo[6.1.0.0²,⁴]nonane, this could involve interactions between the Walsh orbitals of the cyclopropane ring and the σ-orbitals of the larger ring framework.

Through-space interactions: These arise from the direct overlap of orbitals through space, which is often significant in compact, cage-like structures. The syn-conformation of this molecule would likely bring specific hydrogen atoms or segments of the carbon skeleton into close enough proximity for such interactions to occur.

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (typically a C-H or C-C σ-bond) to an adjacent empty or partially filled anti-bonding orbital. In this molecule, the high degree of strain in the cyclopropane ring would likely influence the nature and extent of hyperconjugative stabilization.

A computational investigation, for instance using NBO analysis within a Density Functional Theory (DFT) framework, would be required to quantify these effects. Such an analysis would typically yield data on:

Donor-Acceptor Interactions: Identification of the specific filled (donor) and empty (acceptor) orbitals involved in hyperconjugation and their interaction energies (E(2)).

Natural Atomic Charges and Hybridization: Calculation of charge distribution and the hybridization of atomic orbitals, which can reveal the electronic consequences of these interactions.

Molecular Orbital Analysis: Examination of the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity.

Without access to published research containing this specific data for syn-Tricyclo[6.1.0.0²,⁴]nonane, a detailed and authoritative discussion with supporting data tables cannot be provided at this time. The generation of such data would necessitate a dedicated computational chemistry study on the molecule.

Applications of Syn Tricyclo 6.1.0.02,4 Nonane in Advanced Chemical Synthesis

As a Synthetic Intermediate for Complex Molecular Architectures

The primary application of syn-Tricyclo[6.1.0.02,4]nonane in synthesis is as an intermediate, where its strained framework can be strategically manipulated to construct more complex molecular structures. The energy stored in the cyclopropane (B1198618) rings can be released through thermal, photochemical, or catalyst-mediated reactions, leading to significant molecular rearrangements and the formation of new, intricate polycyclic systems. smolecule.comresearchgate.net

One of the key synthetic pathways to access this tricyclic system is through the multiple cyclopropanation of cyclic polyenes. For instance, the Simmons-Smith cyclopropanation of related bicyclic dienes can yield di-cyclopropanated products, including the syn-isomer of the tricyclononane skeleton. researchgate.net Once formed, these structures can undergo further transformations.

Research has shown that radicals derived from related structures, such as tricyclo[6.1.0.02,4]nona-6-enyl radicals, are prone to rearrangement. researchgate.net These rearrangements can lead to ring-opening of the highly strained cyclopropane moieties. Such reactivity is indicative of how the tricyclononane skeleton can be used as a precursor to generate other complex carbocyclic frameworks. For example, at elevated temperatures, radicals of related bicyclic systems rearrange to form structures like cycloheptatrienylmethyl radicals, which can then cyclize to form norcaradienylmethyl radicals and subsequently vinylcyclohexadienyl radicals. researchgate.net This cascade of rearrangements highlights the potential of the tricyclo[6.1.0.02,4]nonane core to be transformed into a variety of other ring systems, making it a valuable intermediate for accessing diverse molecular architectures.

The general reactivity of the compound includes the potential for electrophilic additions in its unsaturated derivatives and reactions with nucleophiles, which could lead to functionalized and more complex molecules. smolecule.com

Table 1: Synthetic Transformations of Related Tricyclononane Systems

Precursor SystemReaction TypeResulting ArchitecturesReference
Tricyclo[6.1.0.02,4]nona-6-enyl radicalRadical RearrangementRing-opened and rearranged polycyclic radicals researchgate.net
Bicyclo[5.1.0]octadienyl radicalThermal RearrangementCycloheptatrienylmethyl and norcaradienylmethyl radicals researchgate.net
Bicyclo[6.1.0]nonatrieneThermal/Photochemical RearrangementIsomeric tricyclononanes, barbaralane derivatives wm.edu
Unsaturated derivativesElectrophilic AdditionFunctionalized tricyclononanes smolecule.com

Exploration in Novel Scaffold Design for Synthetic Targets

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the design of novel synthetic targets, particularly in medicinal chemistry and materials science. Polycyclic hydrocarbons are of great interest as they can position functional groups in well-defined spatial arrangements, which is crucial for molecular recognition and biological activity.

While specific drug design programs based on the this compound scaffold are not extensively documented in mainstream literature, the principle is well-established with analogous structures. For example, other complex tricyclic systems, such as tricyclo[4.2.1.0(2,5)]nonane derivatives, have been utilized as core structures for synthesizing new compounds with potential biological activities. nist.gov Similarly, derivatives of syn-Tricyclo(6.1.0.03,6)decane-3,7-dione are considered valuable intermediates for pharmaceuticals and agrochemicals due to their unique tricyclic structure. ontosight.ai

The exploration of this compound in scaffold design is driven by its unique stereochemistry and the conformational rigidity imparted by its fused rings. smolecule.com This makes it a non-planar, compact structure that can serve as a C9 building block to introduce structural complexity and novelty into larger molecules, a key aspect in the development of new therapeutics and functional materials. smolecule.comontosight.ai The development of total synthesis strategies often relies on such unique building blocks to construct complex natural products. escholarship.org

Contributions to Methodological Advancements in Organic Synthesis

The synthesis and manipulation of strained molecules like this compound often necessitate the development of new synthetic methods or the refinement of existing ones. The construction of this tricyclic system is a challenge that has spurred methodological advancements, particularly in the realm of cycloaddition and rearrangement reactions.

The formation of the tricyclononane skeleton can be achieved through various routes, including the intramolecular photochemical [2+2] cycloaddition of a bicyclo[6.1.0]nonatriene precursor. researchgate.netwm.edu The study of such photochemical and thermal rearrangements of C9H10 hydrocarbons, including the interconversions of bicyclic and tricyclic isomers, has provided deep insights into the mechanisms of pericyclic reactions and the behavior of molecules in excited states. researchgate.net

Furthermore, the synthesis can involve multiple cyclopropanation reactions on a suitable precursor. researchgate.net Developing conditions to control the stereochemistry (i.e., to selectively form the syn isomer) of these successive cyclopropanations is a significant synthetic challenge that contributes to the advancement of stereoselective methodologies.

The study of radical-mediated reactions on the tricyclo[6.1.0.02,4]nonane framework also represents a methodological contribution. Understanding how the high ring strain influences the trajectory of radical rearrangements provides valuable data for predicting the outcomes of reactions on other strained polycyclic systems. researchgate.net These studies are fundamental to expanding the toolbox of synthetic organic chemists for manipulating complex three-dimensional structures.

Table 2: Methodologies Associated with the Tricyclo[6.1.0.02,4]nonane System

Synthetic MethodDescriptionRelevance to AdvancementReference
Photochemical RearrangementIsomerization of bicyclo[6.1.0]nonatriene to form the tricyclic core.Advances understanding of photochemical pericyclic reactions. researchgate.netwm.edu
Multiple CyclopropanationsStepwise addition of carbene units to a polyene precursor.Drives development of stereoselective cyclopropanation methods. researchgate.net
Radical RearrangementsRing-opening and rearrangement of the strained skeleton via radical intermediates.Improves predictability of reactions involving strained polycyclic systems. researchgate.net

Potential in Material Science Research: Structural and Synthetic Implications

In material science, there is a continuous search for novel molecular building blocks to create polymers and materials with unique properties. The rigid, compact, and three-dimensional nature of this compound makes it a promising candidate for such applications. smolecule.com

The structural incorporation of such a hydrocarbon cage into a polymer backbone could significantly impact the material's properties, potentially increasing its thermal stability, glass transition temperature, and mechanical strength due to the restricted motion of the polymer chains.

A key synthetic implication for its use in materials is the potential for ring-opening polymerization (ROP). The high degree of ring strain in the two cyclopropane rings makes them susceptible to cleavage under appropriate catalytic or thermal conditions. This could allow this compound to act as a monomer in ROP, leading to the formation of novel polymers with repeating carbocyclic units in the backbone. Investigating how this compound behaves during polymerization processes is crucial for unlocking its practical applications in this field. smolecule.com While specific polymers derived from this exact monomer are not widely reported, the principle is a known strategy for creating new materials from strained cyclic precursors.

Derivatives and Analogs of the Tricyclo 6.1.0.02,4 Nonane Framework

Structure-Reactivity Relationships in Substituted Tricycles

The reactivity of the tricyclo[6.1.0.02,4]nonane system is intrinsically linked to its high degree of ring strain and the unique electronic nature of its constituent cyclopropane (B1198618) rings. The introduction of substituents can significantly influence this reactivity through both steric and electronic effects.

Electronic Effects: The cyclopropane ring can interact with adjacent functional groups through its Walsh orbitals, which possess π-like character. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density within the strained framework, thereby affecting its stability and propensity to undergo ring-opening reactions. For instance, the presence of an EDG can stabilize a developing positive charge in the transition state of an electrophilic addition, thus accelerating the reaction. Conversely, an EWG would be expected to have a destabilizing effect, retarding such reactions.

Steric Effects: The steric bulk of substituents can influence the approach of reagents to the reactive sites on the tricyclic system. Large substituents may hinder or block access to certain faces of the molecule, leading to enhanced regioselectivity or stereoselectivity in reactions.

The thermal and photochemical rearrangements of substituted tricyclo[6.1.0.02,4]nonanes are also of significant interest. Substituents can direct the course of these rearrangements, leading to a variety of isomeric products. The specific placement of a substituent can favor one ring-opening pathway over another, highlighting the delicate interplay between the substituent's electronic nature and its position on the strained skeleton.

While specific kinetic data for a wide range of substituted syn-tricyclo[6.1.0.02,4]nonanes are not extensively documented in readily available literature, the general principles of substituent effects on strained rings can be summarized in the following table.

Substituent TypePosition on TricycleExpected Effect on Reactivity (e.g., Ring Opening)Rationale
Electron-Donating Group (e.g., -OR, -NR₂)Adjacent to a cyclopropane ringIncreased reactivity towards electrophilesStabilization of carbocationic intermediates.
Electron-Withdrawing Group (e.g., -CN, -CO₂R)Adjacent to a cyclopropane ringDecreased reactivity towards electrophilesDestabilization of carbocationic intermediates.
Bulky Group (e.g., -C(CH₃)₃)Any positionMay decrease overall reaction rate; can influence stereoselectivitySteric hindrance to reagent approach.

Synthesis and Characterization of Homologs and Heteroatom-Containing Analogs

The synthesis of homologs and heteroatom-containing analogs of tricyclo[6.1.0.02,4]nonane allows for a systematic investigation of how changes in the ring size and the introduction of atoms other than carbon affect the molecule's properties.

Homologs: Homologs of syn-tricyclo[6.1.0.02,4]nonane, such as those with larger central rings (e.g., tricyclo[7.1.0.02,4]decane), can be synthesized through similar strategies involving multiple cyclopropanation reactions of appropriate cycloalkenes. These homologs exhibit different degrees of ring strain and conformational flexibility, which in turn influences their reactivity.

Heteroatom-Containing Analogs: The replacement of one or more carbon atoms in the tricyclo[6.1.0.02,4]nonane framework with heteroatoms like oxygen, nitrogen, or sulfur leads to heteroanalogs with distinct chemical and physical properties.

Oxa-analogs: The introduction of an oxygen atom to form an oxa-tricyclo[6.1.0.02,4]nonane can be achieved through the epoxidation of a corresponding unsaturated precursor. For example, the synthesis of (1R,2R,4R,5S,7S,8S)-Methyl 3,6-dioxatetracyclo[6.1.0.02,4.05,7]nonane-9-carboxylate has been reported, starting from methyl 1,3,5-cycloheptatriene-7-carboxylate. researchgate.netresearchgate.net Such compounds can undergo ring-opening reactions with various nucleophiles, providing access to highly functionalized cyclic systems. researchgate.net The thermolysis of syn-3-Oxa-8-azatricyclo[5.1.0.02,4]oct-5-enes leads to the formation of 1,4-oxazocines through ring expansion. thieme-connect.de

Aza-analogs: Nitrogen-containing analogs, or aza-tricyclo[6.1.0.02,4]nonanes, are also of interest. The synthesis of 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-triones has been accomplished via Diels-Alder reactions between 1,3-cyclohexadienes and maleimides. researchgate.net These aza-analogs serve as precursors to other complex nitrogen-containing molecules.

The characterization of these analogs relies on a combination of spectroscopic techniques, including NMR (1H and 13C), mass spectrometry, and in some cases, X-ray crystallography to unequivocally determine their three-dimensional structures.

Analog TypeSynthetic StrategyKey PrecursorsPotential Reactivity
Oxa-tricyclo[6.1.0.02,4]nonaneEpoxidationUnsaturated bicyclic or tricyclic alkenesRing-opening with nucleophiles, thermal rearrangement.
Aza-tricyclo[6.1.0.02,4]nonaneDiels-Alder Reaction, CyclizationDienes and dienophiles containing nitrogenRing expansion, functional group transformations.
Thia-tricyclo[6.1.0.02,4]nonaneSulfuration of dienes followed by cyclizationDienes and sulfur-transfer reagentsOxidation of sulfur, ring-opening reactions.

Comparative Studies with Other Strained Polycyclic Systems (e.g., Tricyclo[3.1.0.02,4]hexane, Tetracyclo[6.1.0.02,4.05,7]nonane)

Comparing this compound with other strained polycyclic systems provides valuable insights into how the number and arrangement of fused rings influence stability and reactivity.

Tricyclo[3.1.0.02,4]hexane: This molecule, also known as trans-tricyclo[3.1.0.02,4]hexane, is a smaller analog of tricyclo[6.1.0.02,4]nonane. Due to the smaller central ring, it possesses significantly higher ring strain. This increased strain makes it more susceptible to thermal and acid-catalyzed rearrangements. The fusion of the two cyclopropane rings onto a four-membered ring results in a highly rigid and reactive structure.

Tetracyclo[6.1.0.02,4.05,7]nonane: This compound, also referred to as trans-tris-σ-homobenzene, contains an additional cyclopropane ring compared to tricyclo[6.1.0.02,4]nonane. researchgate.net The presence of a third cyclopropane ring further increases the strain energy of the molecule. ontosight.ai The thermolysis of endo,exo-tetracyclo[6.1.0.02,4.05,7]nonane has been studied and it undergoes rearrangement at elevated temperatures. researchgate.net This tetracyclic system is of interest in materials science and pharmacology due to its unique and complex three-dimensional structure. ontosight.ai The addition of more fused rings generally leads to an increase in strain and a greater driving force for reactions that relieve this strain.

A general principle in the reactivity of these polycyclic systems is that the electronic delocalization within the three-membered rings can significantly lower the activation barriers for ring-opening reactions. It has been proposed that each three-membered ring fused to a breaking bond can lower the activation barrier by a substantial amount.

CompoundNumber of RingsKey Structural FeaturesRelative Strain (Qualitative)Expected Reactivity Trend
Tricyclo[3.1.0.02,4]hexane3Two cyclopropanes fused to a cyclobutane (B1203170)Very HighHighly reactive, prone to rearrangement.
This compound3Two cyclopropanes fused to a cycloheptaneHighReactive, undergoes ring-opening.
Tetracyclo[6.1.0.02,4.05,7]nonane4Three cyclopropanes fused in a cyclic mannerVery HighHighly reactive, complex rearrangement pathways. researchgate.netontosight.ai

Future Perspectives in Tricyclo 6.1.0.02,4 Nonane Research

Advancements in Stereoselective and Stereospecific Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules like syn-Tricyclo[6.1.0.02,4]nonane. Future research will likely focus on the development of more efficient and highly stereoselective synthetic routes.

One promising area is the advancement of catalytic cyclopropanation reactions. For instance, the use of rhodium catalysts has been shown to be effective in the stereoselective synthesis of bicyclo[6.1.0]nonene precursors. nih.gov Research into novel chiral ligands for these catalysts could lead to higher syn/anti selectivity in the formation of the tricyclic framework of this compound. A key challenge has been the often poor selectivity in cyclopropanation reactions with reagents like ethyl diazoacetate. nih.gov The development of catalysts that can achieve high stereoselectivity with low catalyst loadings would represent a significant step forward. nih.gov

Furthermore, the stereospecific synthesis of related polycyclic systems, such as inositol (B14025) analogues, has been achieved through methods like photooxygenation and subsequent rearrangements. researchgate.net Exploring similar photochemical or thermal rearrangement strategies starting from appropriately substituted bicyclic or monocyclic precursors could provide new pathways to this compound and its derivatives. The synthesis of bis-homoconduritols from cyclooctatetraene, for example, involves stereospecific transformations that could be adapted for the construction of the tricyclononane skeleton. researchgate.net

Future synthetic strategies may also involve cascade reactions, where multiple bond-forming events occur in a single pot, to construct the complex polycyclic structure with high efficiency and stereocontrol. researchgate.net

Development of Novel Catalytic Transformations for Polycyclic Systems

The development of new catalytic methods is crucial for the functionalization and transformation of saturated polycyclic systems like this compound. Research in this area is moving towards the use of versatile and environmentally benign catalytic systems.

N-heterocyclic carbene (NHC)-ruthenium complexes have emerged as powerful catalysts for a wide range of organic transformations, including those relevant to polycyclic systems. uliege.be These catalysts are known to be active in C-H activation, C-C bond formation, and skeletal rearrangements, all of which could be applied to the modification of the tricyclononane core. uliege.besakura.ne.jp The ability of ruthenium complexes to easily change oxidation states makes them suitable for mechanistically diverse processes. uliege.be

Future work could explore the application of transition-metal-catalyzed reactions, such as those involving palladium, for the construction and functionalization of polycyclic skeletons. sakura.ne.jpnano-ntp.com The development of catalytic systems that can selectively activate specific C-H bonds in the tricyclononane framework would open up avenues for late-stage functionalization, allowing for the introduction of various functional groups onto the pre-formed polycyclic core. mpg.de

Moreover, organocatalysis presents a promising alternative to metal-based systems. researchgate.netnano-ntp.com Chiral Brønsted acids and bases can be designed to catalyze novel molecular transformations and skeletal rearrangements under mild conditions. sakura.ne.jp The development of bifunctional organocatalysts that can promote cascade reactions could lead to the efficient and enantioselective synthesis of complex polycyclic products. researchgate.net

Catalyst TypePotential Application for Polycyclic SystemsReference
Rhodium ComplexesStereoselective cyclopropanation nih.gov
NHC-Ruthenium ComplexesC-H activation, C-C bond formation, rearrangements uliege.be
Palladium CatalystsSkeletal construction and functionalization sakura.ne.jpnano-ntp.com
OrganocatalystsAsymmetric synthesis and cascade reactions researchgate.netsakura.ne.jp

Integration of Advanced Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structure, properties, and reactivity of this compound requires the integration of advanced analytical methods.

Advanced Spectroscopic Techniques: Modern spectroscopic techniques are essential for the unambiguous characterization of complex molecules. While standard techniques like NMR and mass spectrometry are fundamental, more advanced methods can provide deeper insights. mdpi.comnih.gov For instance, two-dimensional NMR techniques are crucial for elucidating the complex proton and carbon environments in polycyclic structures. mdpi.com

Electron energy-loss spectroscopy (EELS) coupled with transmission electron microscopy (TEM) offers high spatial resolution for chemical analysis, which could be valuable for studying derivatives of this compound incorporated into materials. arxiv.org Mössbauer spectroscopy, particularly for derivatives containing iron or tin, can provide detailed information on the electronic structure and chemical environment. dicp.ac.cn The sensitivity of Mössbauer spectra to subtle changes in structure and bonding makes it a powerful tool for studying catalyst-substrate interactions and reaction mechanisms. dicp.ac.cn

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), are becoming indispensable for complementing experimental findings. DFT calculations can be used to predict spectroscopic properties, elucidate reaction mechanisms, and understand the factors controlling stereoselectivity. researchgate.netnano-ntp.com For example, computational studies can help to rationalize the observed outcomes of catalytic reactions by modeling transition states and reaction intermediates. researchgate.net The combination of experimental and computational approaches provides a powerful synergy for understanding complex chemical systems. reaction-dynamics.com

TechniqueApplication in Polycyclic System CharacterizationReference
2D NMR SpectroscopyElucidation of complex 1H and 13C environments mdpi.com
EELS-TEMHigh-resolution chemical analysis in materials arxiv.org
Mössbauer SpectroscopyProbing electronic structure and chemical environment dicp.ac.cn
Density Functional TheoryPrediction of properties, elucidation of mechanisms researchgate.netnano-ntp.com

Interdisciplinary Research with Structural Organic Chemistry and Reaction Dynamics

The future of research on this compound will likely involve a greater degree of interdisciplinary collaboration. The interface between structural organic chemistry, physical organic chemistry, and reaction dynamics will be particularly important for a deeper understanding of this molecule's behavior. reaction-dynamics.comfrontiersin.org

Investigating the reaction dynamics, through a combination of experiments and simulations, can reveal the intricate details of molecular transformations. reaction-dynamics.com Understanding the principles that govern the reactivity of such a strained polycyclic system is a key challenge. This involves not just identifying the products of a reaction, but also understanding the potential energy surfaces and the pathways molecules traverse during a transformation.

The study of such complex molecules also has implications for materials science, where the unique three-dimensional structure of this compound could be exploited as a building block for new polymers or other materials with specific properties. smolecule.com Furthermore, collaborations with researchers in fields like chemical biology could uncover potential biological activities of functionalized tricyclononanes, drawing parallels with how other complex organic molecules have found applications in medicine. nih.govircbc.ac.cn The expansion of organic chemistry into these interdisciplinary areas is a grand challenge that promises to drive future discoveries. frontiersin.org

Q & A

Q. What are the optimal synthetic routes for Syn-Tricyclo[6.1.0.0²⁴]nonane, and how can reaction yields be improved?

Methodological Answer: The synthesis of tricyclic compounds like Syn-Tricyclo[6.1.0.0²⁴]nonane often involves cycloaddition reactions or strain-driven ring-closing strategies. For example, intramolecular [2+2] photocycloadditions or transition-metal-catalyzed cyclizations can be employed. Key parameters to optimize include solvent polarity (e.g., nonane for inert environments ), catalyst selection (e.g., palladium for cross-coupling), and temperature control to avoid side reactions. Yield improvements may require iterative purification via column chromatography or recrystallization. Structural validation using NMR and X-ray crystallography is critical to confirm product integrity .

Q. How can researchers characterize the structural and electronic properties of Syn-Tricyclo[6.1.0.0²⁴]nonane?

Methodological Answer: Combined spectroscopic and computational methods are essential:

  • NMR : ¹H/¹³C NMR can resolve strained ring systems and substituent effects.
  • X-ray crystallography : Provides precise bond angles and torsional strain metrics .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.
  • DFT calculations : Predict electronic distributions and stability of tricyclic conformers. For example, B3LYP/6-31G* basis sets are commonly used to model strained hydrocarbons .

Q. What experimental conditions are critical for maintaining the stability of Syn-Tricyclo[6.1.0.0²⁴]nonane during storage?

Methodological Answer: Stability depends on avoiding oxidative or thermal degradation:

  • Storage : Use airtight, amber glass containers under inert gas (e.g., argon) to prevent oxidation. Nonane-based solutions may reduce reactivity in certain cases .
  • Temperature : Store at –20°C to minimize thermal ring-opening reactions.
  • Compatibility : Avoid contact with strong acids/bases or oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How can gradient theory and molecular dynamics simulations predict the nucleation behavior of Syn-Tricyclo[6.1.0.0²⁴]nonane in high-pressure environments?

Methodological Answer: Gradient theory computes interfacial properties (e.g., surface tension) by modeling density variations at phase boundaries. For nucleation studies:

  • Equation of state : Use the Peng-Robinson or van der Waals model to simulate vapor-liquid equilibria.
  • Cluster analysis : Molecular dynamics (MD) with force fields (e.g., OPLS-AA) can track critical nucleus formation. Studies on n-nonane nucleation under high methane pressure provide a template for tricyclic analogs .
  • Validation : Compare simulation results with experimental data from expansion cloud chambers or diffusion tubes .

Q. What structural features of Syn-Tricyclo[6.1.0.0²⁴]nonane make it a potential scaffold for sigma receptor ligands?

Methodological Answer: Tricyclic frameworks are explored for their conformational rigidity and binding pocket compatibility:

  • Pharmacophore mapping : Align the compound’s strained rings with known sigma receptor ligands (e.g., diazabicyclo derivatives).
  • Functionalization : Introduce substituents (e.g., halogens, amines) at strategic positions to modulate affinity. Computational docking (e.g., AutoDock Vina) can predict binding modes .
  • In vitro assays : Validate activity using radioligand displacement assays in transfected cell lines .

Q. How do kinetic vs. thermodynamic control influence the regioselectivity of Syn-Tricyclo[6.1.0.0²⁴]nonane derivatization?

Methodological Answer:

  • Kinetic control : Low-temperature reactions favor less stable intermediates (e.g., exo products). Monitor progress via time-resolved IR spectroscopy.
  • Thermodynamic control : Higher temperatures allow equilibration to stable endo products. Use Gibbs free energy calculations (ΔG) to predict dominant pathways.
  • Case study : Analogous bromoketone derivatives of oxatricyclo compounds show regioselectivity dependent on reaction duration and catalyst choice .

Q. How can contradictory data on Syn-Tricyclo[6.1.0.0²⁴]nonane’s reactivity be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-check results using HPLC (purity), NMR (structure), and kinetic studies (reactivity rates).
  • Error analysis : Quantify uncertainties in experimental setups (e.g., temperature fluctuations in calorimetry).
  • Computational reconciliation : Compare DFT-predicted activation energies with experimental Arrhenius plots .

Methodological Considerations

Q. What analytical techniques are most reliable for assessing the purity of Syn-Tricyclo[6.1.0.0²⁴]nonane?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) for nonpolar compounds.
  • GC-MS : Ideal for volatile derivatives; compare retention indices with standards.
  • Elemental analysis : Confirm C/H ratios within 0.3% error margins. Environmental analysis protocols for nonane-based dioxins offer methodological parallels .

Q. How do solvent effects influence the supramolecular interactions of Syn-Tricyclo[6.1.0.0²⁴]nonane?

Methodological Answer:

  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize charge-transfer complexes, while nonpolar solvents (e.g., hexane) favor van der Waals interactions.
  • Crystallography : Co-crystallize with guest molecules (e.g., fullerenes) to study host-guest behavior.
  • MD simulations : Analyze solvent-shell dynamics using GROMACS .

Q. What strategies can mitigate challenges in scaling up Syn-Tricyclo[6.1.0.0²⁴]nonane synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions.
  • Catalyst recycling : Immobilize transition-metal catalysts on silica supports.
  • Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.